Cas no 2196445-18-6 (N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide)
![N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/2196445-18-6x500.png)
N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide 化学的及び物理的性質
名前と識別子
-
- N-[1-(difluoromethyl)-1H-indazol-5-yl]prop-2-enamide
- Z3488539664
- 2196445-18-6
- EN300-6702302
- N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide
-
- インチ: 1S/C11H9F2N3O/c1-2-10(17)15-8-3-4-9-7(5-8)6-14-16(9)11(12)13/h2-6,11H,1H2,(H,15,17)
- InChIKey: QFUFJNCMJZNCKW-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=CC2=C(C=1)C=NN2C(F)F)(=O)C=C
計算された属性
- せいみつぶんしりょう: 237.07136824g/mol
- どういたいしつりょう: 237.07136824g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 406.1±45.0 °C(Predicted)
- 酸性度係数(pKa): 12.83±0.43(Predicted)
N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6702302-0.05g |
N-[1-(difluoromethyl)-1H-indazol-5-yl]prop-2-enamide |
2196445-18-6 | 95.0% | 0.05g |
$246.0 | 2025-03-13 | |
1PlusChem | 1P02AG7K-50mg |
N-[1-(difluoromethyl)-1H-indazol-5-yl]prop-2-enamide |
2196445-18-6 | 90% | 50mg |
$356.00 | 2023-12-18 |
N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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S. Ahmed Chem. Commun., 2009, 6421-6423
N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamideに関する追加情報
Comprehensive Overview of N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide (CAS No. 2196445-18-6)
N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide, with the CAS number 2196445-18-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the indazole derivative family, known for its potential applications in drug discovery and development. The presence of a difluoromethyl group and a propenamide moiety in its structure makes it a unique candidate for studying enzyme inhibition and signal transduction pathways.
In recent years, the scientific community has shown growing interest in indazole-based compounds due to their versatile biological activities. Researchers are particularly focused on understanding how N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide interacts with cellular targets, especially in the context of cancer therapy and inflammatory diseases. The compound's difluoromethyl group is believed to enhance its metabolic stability, a critical factor in drug design. This aligns with current trends in precision medicine, where optimizing pharmacokinetic properties is paramount.
The synthesis of N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. Its CAS number 2196445-18-6 serves as a unique identifier in chemical databases, facilitating global collaboration among researchers. Given the rise of AI-driven drug discovery, this compound has also been explored in virtual screening campaigns to identify novel therapeutic agents. Such applications resonate with the increasing demand for computational chemistry tools in modern research.
Another area of interest is the compound's potential role in kinase inhibition. Kinases are enzymes implicated in numerous diseases, and indazole derivatives like N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide are being investigated for their selective binding capabilities. This aligns with the broader targeted therapy movement, which aims to minimize side effects by focusing on specific molecular pathways. The compound's propenamide group may contribute to its ability to form stable interactions with kinase active sites.
From a structural-activity relationship (SAR) perspective, the difluoromethyl substitution on the indazole ring is a key feature. Fluorine atoms are known to influence lipophilicity and bioavailability, making this compound a valuable subject for medicinal chemistry studies. Additionally, the propenamide linker offers flexibility for further chemical modifications, enabling the development of analogs with tailored properties. This adaptability is crucial in the era of personalized medicine, where patient-specific treatments are increasingly prioritized.
In summary, N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide (CAS No. 2196445-18-6) represents a promising scaffold in drug discovery. Its unique chemical features and potential biological applications make it a focal point for researchers exploring next-generation therapeutics. As the field evolves, this compound may play a pivotal role in addressing unmet medical needs, particularly in oncology and immunology.
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